molecular formula C25H17Br2NO4 B12046511 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12046511
M. Wt: 555.2 g/mol
InChI Key: JPXYUSYXJWYMEZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to achieve these goals .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and on the 4-bromophenyl group are susceptible to nucleophilic substitution.

Reaction TypeConditionsReagents/SubstratesProduct/OutcomeSource
Aromatic Bromine Replacement Pd catalysis, mild base, polar solventSuzuki coupling (aryl boronic acids)Biaryl derivatives with modified substituents
Dehydrohalogenation KOH/EtOH, refluxFormation of alkenes via β-elimination

Mechanistic Insights :

  • Bromine at position 6 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(0) catalysis to yield biaryl derivatives, enhancing structural diversity for drug discovery .

  • Basic conditions (e.g., KOH in ethanol) promote β-elimination , generating a conjugated alkene system.

Ester Group Reactivity

The oxoethyl ester moiety participates in hydrolysis, transesterification, and hydrazide formation.

Reaction TypeConditionsReagentsProduct/OutcomeSource
Acid-Catalyzed Hydrolysis HCl/H<sub>2</sub>O, refluxCarboxylic acid derivative
Hydrazide Formation Hydrazine hydrate, ethanol, refluxNH<sub>2</sub>NH<sub>2</sub>6-Bromo-2-(4-bromophenyl)quinoline-4-carbohydrazide
Transesterification Alcohol, acid catalystROH (e.g., MeOH)Alkyl ester derivatives

Key Findings :

  • Hydrazide derivatives (e.g., 6-bromo-2-(4-bromophenyl)quinoline-4-carbohydrazide ) serve as intermediates for synthesizing pyrazole and triazole analogs with enhanced bioactivity .

  • Transesterification retains the quinoline core while altering ester solubility for pharmaceutical formulation.

Quinoline Core Functionalization

The electron-deficient quinoline ring undergoes electrophilic substitution and cycloaddition reactions.

Reaction TypeConditionsReagentsProduct/OutcomeSource
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro-substituted quinoline derivatives
Cycloaddition Cu catalysis, DMF, 80°CAlkyne substratesBenzindolizinone fused heterocycles

Mechanistic Notes :

  • Nitration occurs preferentially at the electron-rich 5- and 8-positions of the quinoline ring.

  • Copper-catalyzed cycloadditions generate fused polycyclic structures, useful in natural product synthesis .

Redox Reactions

The carbonyl and methoxy groups participate in reduction and oxidation pathways.

Reaction TypeConditionsReagentsProduct/OutcomeSource
Ketone Reduction NaBH<sub>4</sub>, MeOHSecondary alcohol derivative
Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°CPhenolic quinoline derivative

Applications :

  • Alcohol derivatives exhibit altered pharmacokinetic properties compared to the parent compound.

  • Demethylation of the 4-methoxyphenyl group enhances hydrogen-bonding capacity for target binding.

Cross-Coupling and Catalytic Transformations

Reaction TypeConditionsReagentsProduct/OutcomeSource
Heck Coupling Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>, DMFAlkenesAlkenyl-substituted quinoline derivatives
Buchwald-Hartwig Amination Pd(dba)<sub>2</sub>, Xantphos, tolueneAminesAminated quinoline analogs

Significance :

  • These reactions enable late-stage diversification for structure-activity relationship (SAR) studies in drug development .

Stability and Side Reactions

  • Hydrolytic Degradation : The ester bond is labile under prolonged basic conditions, necessitating pH-controlled storage.

  • Photodegradation : Bromine substituents increase susceptibility to UV-induced decomposition, requiring light-protected handling .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of quinoline derivatives, including this compound. The presence of halogen atoms and methoxy groups enhances its interaction with bacterial cell membranes and enzymes, potentially leading to effective inhibition of bacterial growth. For instance, compounds similar to this one have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Research indicates that quinoline derivatives exhibit antiproliferative effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent. Studies have demonstrated that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cell division and survival .

Synthesis and Derivative Exploration

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves several steps, typically starting from commercially available precursors. The synthetic routes often include the formation of the quinoline core followed by functionalization at various positions to enhance biological activity.

Case Studies

  • Antibacterial Screening : A study on similar quinoline derivatives demonstrated that modifications at the phenyl rings significantly affect antibacterial potency. Compounds with electron-donating groups like methoxy showed enhanced activity against MRSA strains .
  • Anticancer Evaluation : In vitro studies revealed that quinoline derivatives could inhibit the proliferation of breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Fungal Inhibition : Research into related compounds has shown promising results against Candida species, suggesting that further exploration of this compound's antifungal potential could be warranted .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
  • 2-(4-Methoxyphenyl)-2-oxoethyl 6-fluoro-2-(4-fluorophenyl)quinoline-4-carboxylate

Uniqueness

The presence of bromine atoms in 2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate makes it unique compared to its chloro and fluoro analogs. Bromine atoms can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for specific research applications .

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound belonging to the quinoline family, known for its diverse biological activities. This compound exhibits potential as an anticancer and antimicrobial agent, attributed to its unique chemical structure and substituents that enhance its reactivity and binding affinity to biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C25H17Br2NO4, with a molecular weight of approximately 468.4 g/mol. The compound features a quinoline core with methoxy and bromophenyl substituents, which contribute to its biological activity.

  • DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting its structure and function. This mechanism may inhibit DNA replication and transcription, leading to reduced cell proliferation in cancer cells .
  • Enzyme Inhibition : It may also inhibit specific enzymes involved in cell signaling pathways, enhancing its therapeutic effects against various diseases, including cancer.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism includes inhibition of microbial DNA gyrase, a critical enzyme for bacterial DNA replication .

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies against different cancer cell lines. For example, it demonstrated significant antiproliferative effects on HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.

Cell LineIC50 (μM)
HepG225.5
MCF-730.8

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed using Minimum Inhibitory Concentration (MIC) values against several microbial strains:

Microbial StrainMIC (μM)
Staphylococcus aureus38.64
Escherichia coli45.20
Candida albicans50.00

These results indicate that the compound possesses notable antibacterial and antifungal activities.

Case Studies

  • Study on Anticancer Properties : A recent study investigated the efficacy of this compound in inhibiting cancer cell growth through apoptosis induction mechanisms. The results showed that treatment with the compound led to increased apoptotic cell death in both HepG2 and MCF-7 cells compared to untreated controls .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of the quinoline derivatives, including this compound, revealing strong activity against various bacterial strains, particularly those resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity:

  • Bromine Substituents : Enhance binding affinity to biological targets.
  • Methoxy Group : Modulates electronic properties, potentially increasing solubility and bioavailability.

Properties

Molecular Formula

C25H17Br2NO4

Molecular Weight

555.2 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Br2NO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-6-17(26)7-3-15)28-22-11-8-18(27)12-20(21)22/h2-13H,14H2,1H3

InChI Key

JPXYUSYXJWYMEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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